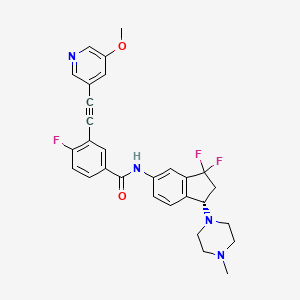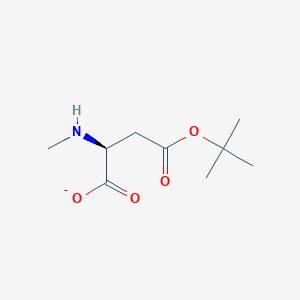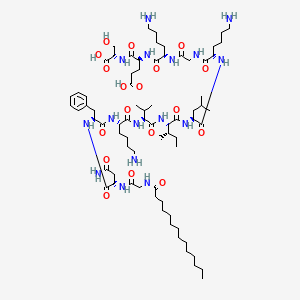
2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid is a chemical compound with a molecular formula of C15H16BrNO2S and a molecular weight of 354.26 g/mol This compound features a quinoline ring substituted with a bromine atom at the 6-position and a sulfanyl group at the 4-position, linked to a butanoic acid moiety
Preparation Methods
The synthesis of 2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and thiol compounds for the sulfanyl group introduction . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the quinoline ring or the sulfanyl group.
Scientific Research Applications
2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, while the sulfanyl group can form covalent bonds with thiol groups in proteins, inhibiting their function . These interactions can lead to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid include:
2-(6-Chloroquinolin-4-yl)sulfanyl-2-ethylbutanoic acid: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.
2-(6-Fluoroquinolin-4-yl)sulfanyl-2-ethylbutanoic acid: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
2-(6-Methylquinolin-4-yl)sulfanyl-2-ethylbutanoic acid: The presence of a methyl group can affect its steric properties and reactivity
These comparisons highlight the unique properties of this compound, particularly its bromine substitution, which can significantly influence its chemical and biological behavior.
Properties
Molecular Formula |
C15H16BrNO2S |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2-(6-bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid |
InChI |
InChI=1S/C15H16BrNO2S/c1-3-15(4-2,14(18)19)20-13-7-8-17-12-6-5-10(16)9-11(12)13/h5-9H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
XHMUXJZYLFPHTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)O)SC1=C2C=C(C=CC2=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)




![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)





